molecular formula C17H14N2O3S B3198519 [5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate CAS No. 1015308-63-0

[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate

Cat. No.: B3198519
CAS No.: 1015308-63-0
M. Wt: 326.4 g/mol
InChI Key: ZIUAATAIFJMUAV-UHFFFAOYSA-N
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Description

[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate is a complex organic compound with the molecular formula C17H14N2O3S and a molecular weight of 326.37 g/mol This compound features a thieno[3,2-b]pyridine core, which is a fused heterocyclic structure, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • [5-(3-Oxopropyl)amino]thieno[3,2-b]pyridin-7-yl benzoate
  • Propanal, 3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]

Uniqueness

What sets [5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its thieno[3,2-b]pyridine core provides a stable and versatile scaffold for further modifications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

[5-(3-oxopropylamino)thieno[3,2-b]pyridin-7-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-9-4-8-18-15-11-14(16-13(19-15)7-10-23-16)22-17(21)12-5-2-1-3-6-12/h1-3,5-7,9-11H,4,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUAATAIFJMUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=NC3=C2SC=C3)NCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate
Reactant of Route 2
[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate
Reactant of Route 3
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[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate
Reactant of Route 4
[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate
Reactant of Route 5
Reactant of Route 5
[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate
Reactant of Route 6
[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate

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